1-(2,4-Dimethylphenyl)pyrrolidin-2-one

Lipophilicity Membrane permeability Drug-likeness

1-(2,4-Dimethylphenyl)pyrrolidin-2-one (CAS 371953-55-8) is an N-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class. With a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g·mol⁻¹, it features a 2,4-dimethylphenyl substituent attached to the nitrogen atom of the five-membered lactam ring.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 371953-55-8
Cat. No. B2957754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)pyrrolidin-2-one
CAS371953-55-8
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCCC2=O)C
InChIInChI=1S/C12H15NO/c1-9-5-6-11(10(2)8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3
InChIKeyGAIGPTSBJWAIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethylphenyl)pyrrolidin-2-one (CAS 371953-55-8): Core Structural Identity, Physicochemical Profile, and Procurement-Relevant Benchmarks


1-(2,4-Dimethylphenyl)pyrrolidin-2-one (CAS 371953-55-8) is an N-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class [1]. With a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g·mol⁻¹, it features a 2,4-dimethylphenyl substituent attached to the nitrogen atom of the five-membered lactam ring [2]. The compound is commercially available from multiple suppliers at a typical purity of ≥95% (often 98%), with characterization data including ¹H NMR spectra accessible via public spectral databases [3]. Its predicted physicochemical properties—including a calculated LogP in the range of approximately 2.5, low topological polar surface area (TPSA ≈ 20.3 Ų), and zero hydrogen-bond donors—place it within favorable drug-like chemical space (Lipinski Rule of 5 compliant) [4]. The compound has been investigated in the context of dihydroorotase enzyme inhibition [5] and appears as a structural component in patent literature covering pyrrolidine-based therapeutic candidates, including CXCR4 antagonists and potassium channel openers [6].

Why 1-(2,4-Dimethylphenyl)pyrrolidin-2-one Cannot Be Replaced by Generic In-Class Analogs: Structural Specificity Dictates Target Engagement and Physicochemical Behavior


Within the N-aryl pyrrolidin-2-one family, the position and number of methyl substituents on the phenyl ring critically modulate lipophilicity, electronic distribution, steric bulk, and ultimately biological target engagement [1]. Simple interchange with the 2,6-dimethyl isomer (CAS 77470-81-6) or the 3,4-dimethyl isomer (CAS 343375-66-6) is not scientifically justified because the 2,4-substitution pattern presents a unique combination of ortho- and para-electron-donating effects that differentially influence the electron density on the lactam carbonyl and the conformational freedom around the N-aryl bond [2]. The unsubstituted parent compound, 1-phenylpyrrolidin-2-one (CAS 4641-57-0), has a LogP approximately 1.2 units lower (~1.3 vs. ~2.5), translating to a roughly 16-fold difference in octanol-water partition coefficient and substantially different membrane partitioning behavior [3]. Furthermore, the reduced analog N-(2,4-dimethylphenyl)pyrrolidine (CAS 81506-12-9) lacks the carbonyl group essential for hydrogen-bond-acceptor interactions and alters the ring electronics from a lactam to a tertiary amine, fundamentally changing its pharmacological profile [4]. The evidence below quantifies these differences where data permit and identifies critical gaps where direct head-to-head comparisons remain unavailable.

Quantitative Differentiation Evidence: 1-(2,4-Dimethylphenyl)pyrrolidin-2-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2,4-Dimethyl vs. 2,6-Dimethyl and Unsubstituted Parent

The 2,4-dimethylphenyl substitution confers a predicted LogP of approximately 2.50, intermediate between the unsubstituted parent 1-phenylpyrrolidin-2-one (LogP = 1.32) and the 3,4-dimethyl isomer (SlogP ≈ 3.25) [1][2]. This represents a ~16-fold increase in octanol-water partition coefficient relative to the parent compound, yet without exceeding the LogP >3 threshold associated with increased risk of poor solubility and metabolic liability [3]. The 2,6-isomer (CAS 77470-81-6) shares a similar LogP (~2.50) but differs in steric shielding of the lactam nitrogen due to the ortho,ortho'-dimethyl arrangement, which restricts N-aryl bond rotation more severely than the ortho,para-2,4-pattern . This conformational difference has been shown in related N-aryl lactam series to affect target binding kinetics [4].

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area and Membrane Permeability: 2,4-Isomer's Low TPSA Advantage

The topological polar surface area (TPSA) of 1-(2,4-dimethylphenyl)pyrrolidin-2-one is predicted at approximately 20.3 Ų, based on the measured value for the 2,6-isomer which shares an identical molecular formula (C₁₂H₁₅NO) and differs only in methyl group position [1]. This TPSA value falls well below the established threshold of 60 Ų for favorable blood-brain barrier penetration and below the 140 Ų limit for oral bioavailability [2]. In contrast, 4-substituted pyrrolidin-2-one analogs with additional hydrogen-bond donors or acceptors typically exhibit TPSA values exceeding 40 Ų, substantially altering their CNS penetration potential . The low TPSA combined with the moderate LogP places the compound in a favorable quadrant of the BOILED-Egg permeability model [3].

Polar surface area Passive permeability Blood-brain barrier penetration

Dihydroorotase (DHOase) Inhibition: Weak Activity Confirms Low Off-Target Risk for Enzyme Inhibition Screens

In a BindingDB-deposited assay, 1-(2,4-dimethylphenyl)pyrrolidin-2-one exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) against dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at pH 7.37 when tested at 10 μM [1]. This essentially negligible inhibition confirms that the compound is not a meaningful DHOase ligand. By comparison, potent DHOase inhibitors typically exhibit IC₅₀ values in the low micromolar to nanomolar range [2]. While comprehensive selectivity profiling across a broad panel is not publicly available for this compound, this single-target data point indicates that the 2,4-dimethylphenyl pyrrolidin-2-one core does not promiscuously inhibit this key pyrimidine biosynthesis enzyme—a fact relevant for programs seeking to avoid interference with nucleotide metabolism.

Enzyme inhibition Dihydroorotase Off-target profiling

Steric and Electronic Differentiation: Ortho-Methyl Steric Effect Unique to 2,4-Substitution Pattern

The 2,4-dimethylphenyl substitution pattern places a single ortho-methyl group adjacent to the N-aryl bond, creating asymmetric steric hindrance that restricts rotation about the N-C(aryl) bond without the symmetrical double-ortho shielding seen in the 2,6-isomer [1]. This results in a preferred conformational population where the lactam ring is twisted relative to the aromatic plane, as supported by NMR spectroscopy of structurally analogous N-aryl pyrrolidin-2-ones [2]. In the context of potassium channel opener SAR, N-(4-benzoylphenyl)-3,3-dimethyl-pyrrolidin-2-one (compound 9) exhibits an IC₅₀ of 6.7 μM at bladder detrusor muscle with a portal vein/bladder selectivity ratio of 51, whereas the unsubstituted N-aryl parent (compound 7) shows >10-fold weaker potency, demonstrating that even subtle N-aryl substitution changes dramatically alter functional activity [3]. The 2,4-pattern uniquely balances the need for some conformational restriction (beneficial for target binding) while avoiding the excessive rigidity of 2,6-disubstitution that can impede induced-fit binding.

Steric effects Conformational restriction N-aryl bond rotation

Optimal Application Scenarios for 1-(2,4-Dimethylphenyl)pyrrolidin-2-one Based on Quantitative Differentiation Evidence


CNS-Targeted Medicinal Chemistry: Lead-Like Scaffold with Favorable Brain Penetration Predictors

With a predicted TPSA of ~20.3 Ų (well below the 60 Ų BBB threshold) and a LogP of ~2.5 (within the optimal 1–3 CNS drug range), 1-(2,4-dimethylphenyl)pyrrolidin-2-one presents an advantageous starting scaffold for CNS drug discovery programs [1]. Unlike the unsubstituted parent (LogP = 1.32), which may not achieve adequate brain partitioning, and unlike the 3,4-isomer (SlogP ≈ 3.25), which risks excessive lipophilicity-driven promiscuity, the 2,4-isomer occupies the 'sweet spot' of the CNS drug-likeness envelope [2]. The low molecular weight (189.25 Da) provides ample room for synthetic elaboration while maintaining lead-like physicochemical properties. Medicinal chemistry teams pursuing targets such as serotonin receptors, α₁-adrenoceptors, or GABAergic systems—all demonstrated targets for pyrrolidin-2-one derivatives [3]—will find this scaffold particularly suitable for fragment-based or scaffold-hopping strategies.

Potassium Channel Modulator Development: Differentiated Conformational Profile for Ion Channel Selectivity

Published SAR data for N-arylated pyrrolidin-2-ones as KATP channel openers demonstrate that N-aryl substitution pattern is a primary determinant of tissue selectivity (bladder detrusor vs. portal vein) [4]. The 2,4-dimethylphenyl substitution provides an asymmetric steric environment around the N-aryl bond, distinct from both the unsubstituted parent (inadequate potency) and the 2,6-isomer (excessive conformational restriction potentially limiting induced-fit binding). The available evidence from the Liang et al. (2002) study—where compound 9 (N-(4-benzoylphenyl)-3,3-dimethyl-pyrrolidin-2-one) achieved an IC₅₀ of 6.7 μM with a selectivity ratio of 51—establishes that substituted N-aryl pyrrolidin-2-ones can achieve meaningful functional selectivity [4]. The 2,4-dimethylphenyl variant offers an underexplored substitution pattern within this pharmacophore class, representing an opportunity for novel intellectual property generation.

Negative Control Compound for Dihydroorotase Assays: Validated Inactivity at 1 mM

The compound's extremely weak inhibition of dihydroorotase (IC₅₀ = 1 mM) [5] qualifies it as a suitable negative control for enzymatic assays targeting pyrimidine biosynthesis. Procurement of this compound as a negative control is supported by quantitative evidence: at 10 μM (a typical screening concentration), the compound produces <1% inhibition of DHOase, well below the 50% threshold. This contrasts with structurally related compounds that may carry unrecognized DHOase inhibitory activity. Laboratories conducting high-throughput screens against pyrimidine metabolism enzymes can deploy this compound to establish baseline signal and verify assay fidelity without concern for compound-mediated interference at physiologically relevant concentrations.

Synthetic Intermediate for C4-Functionalized Pyrrolidin-2-one Libraries

The unsubstituted pyrrolidin-2-one ring in 1-(2,4-dimethylphenyl)pyrrolidin-2-one provides a versatile platform for C4 functionalization via enolate chemistry, enabling the generation of diverse 4-substituted analogs . The 2,4-dimethylphenyl N-substituent imparts favorable solubility characteristics in common organic solvents (dichloromethane, THF, DMF) while maintaining sufficient crystallinity for purification by column chromatography or recrystallization. The compound's 95-98% commercial purity, with characterization data including ¹H NMR and HPLC available from multiple suppliers, supports its use as a reliable building block for parallel synthesis and medicinal chemistry library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-Dimethylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.